molecular formula C10H8ClN3O B2705907 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 33583-33-4

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No. B2705907
CAS RN: 33583-33-4
M. Wt: 221.64
InChI Key: RMKOWYFCTDXUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family of compounds. It is a highly versatile molecule due to its unique chemical structure and properties, which make it an ideal candidate for a variety of applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • A study explored the synthesis of novel pyridine and fused pyridine derivatives, including 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and evaluated their antimicrobial and antioxidant activities (Flefel et al., 2018).

Corrosion Inhibition

  • Investigations have been conducted on pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. These studies highlight the chemical interactions and protection efficiency of these compounds (Mashuga et al., 2017); (Olasunkanmi et al., 2018).

Metal-Coordination and Self-Assembly

  • Research has shown the metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazines, enabling the self-assembly into metal complexes with copper(I) or silver(I) ions (Hoogenboom et al., 2006).

Water Oxidation Catalysts

  • Dinuclear complexes involving pyridazine derivatives have been studied for their ability to catalyze water oxidation, demonstrating the potential of these compounds in catalysis (Zong & Thummel, 2005).

Synthetic Chemistry

  • Pyridazine derivatives, including the 6-chloro variant, have been synthesized and employed as intermediates in various chemical reactions, contributing to the advancement of synthetic chemistry (Johnston et al., 2008).

properties

IUPAC Name

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKOWYFCTDXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.